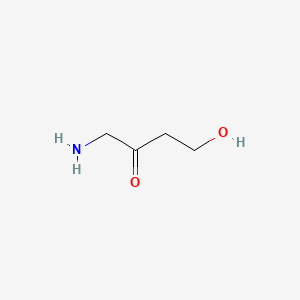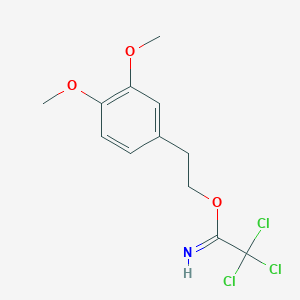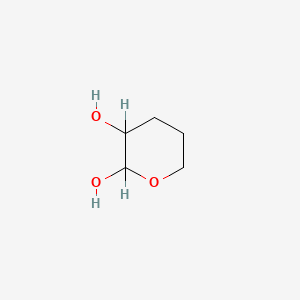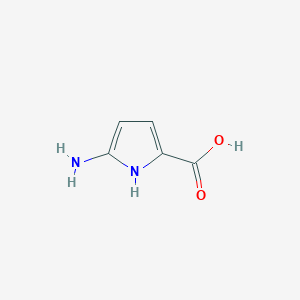
1-Amino-4-hydroxybutan-2-one
Vue d'ensemble
Description
1-Amino-4-hydroxybutan-2-one is an organic compound with the molecular formula C4H9NO2. It is a versatile molecule that finds applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butanone backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-4-hydroxybutan-2-one can be synthesized through several methods. One common approach involves the reductive amination of 4-hydroxybutan-2-one using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride . Another method includes the visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one in the presence of ammonium bromide (NH4Br), which avoids the use of metals, bases, and ligands .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-4-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Products include 4-oxobutanoic acid and 4-hydroxybutanoic acid.
Reduction: Products include 1,4-butanediol and 1-amino-4-hydroxybutane.
Substitution: Various substituted derivatives, depending on the reagents used.
Applications De Recherche Scientifique
1-Amino-4-hydroxybutan-2-one has numerous applications in scientific research:
Biology: The compound is employed in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and specialty materials.
Mécanisme D'action
The mechanism of action of 1-amino-4-hydroxybutan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in reductive amination reactions, leading to the formation of chiral amines and amino alcohols. These interactions are crucial for its applications in biocatalysis and pharmaceutical synthesis .
Comparaison Avec Des Composés Similaires
4-Hydroxybutan-2-one: A structural analog with a hydroxyl group at position 4.
Butan-2-one: A simpler ketone without the amino and hydroxyl groups.
1-Amino-2-propanol: A related amino alcohol with a shorter carbon chain.
Uniqueness: 1-Amino-4-hydroxybutan-2-one is unique due to its dual functional groups (amino and hydroxyl) on a butanone backbone, which provides it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various complex molecules and bioactive compounds .
Propriétés
IUPAC Name |
1-amino-4-hydroxybutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-4(7)1-2-6/h6H,1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIYVTWYOQHMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10538506 | |
| Record name | 1-Amino-4-hydroxybutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10538506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87395-84-4 | |
| Record name | 1-Amino-4-hydroxybutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10538506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B3057967.png)

![Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester](/img/structure/B3057970.png)




![N-[(4-methylphenyl)methyl]prop-2-en-1-amine](/img/structure/B3057978.png)

